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Executive Summary

5-Chloro-2,8-dimethyl-4-quinolinol (CAS: 21629-50-5) is a functionalized heterocyclic
scaffold belonging to the 4-quinolinol class.[1][2][3] Distinct from its 8-hydroxyquinoline analogs
(e.g., Cloxiquine), this compound is characterized by the 4-hydroxyl group, which allows for
keto-enol tautomerism essential for its pharmacological interaction with DNA gyrase and
specific protein kinases.[2]

This technical guide synthesizes the physicochemical properties, synthesis pathways, and
biological activity profile of 5-Chloro-2,8-dimethyl-4-quinolinol.[2] While direct clinical trial
data for this specific derivative is limited in the public domain, its profile is constructed here
based on high-confidence Structure-Activity Relationship (SAR) data of the 4-quinolinol
pharmacophore, highlighting its potential as an antimicrobial and anticancer lead.[2]

Chemical Identity & Physicochemical Properties[1]
[4][5][6][7][8][e]
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The biological efficacy of 5-Chloro-2,8-dimethyl-4-quinolinol is dictated by its substitution
pattern. The chlorine atom at position 5 and methyl groups at positions 2 and 8 modulate its
lipophilicity and steric profile, enhancing membrane permeability compared to the unsubstituted
parent quinoline.

Structural Specifications

Property Detail

IUPAC Name 5-Chloro-2,8-dimethylquinolin-4-ol

CAS Number 21629-50-5

Molecular Formula C11H10CINO

Molecular Weight 207.66 g/mol

Core Scaffold 4-Hydroxyquinoline (4-Quinolinol)

Key Substituents 5-Cl (Electron-withdrawing), 2-Me, 8-Me

(Electron-donating/Steric)

Tautomerism & Solubility

A critical feature of this molecule is the 4-quinolinol & 4-quinolone tautomeric equilibrium. In
polar solvents and biological media, the 4-quinolone (keto) form often predominates, which is
the bioactive species responsible for hydrogen bonding interactions with target enzymes (e.qg.,
Topoisomerase types II/1V).[2]

 Lipophilicity (LogP): Predicted to be ~3.2—3.5 due to the chloro and dimethyl modifications,
suggesting good passive diffusion across bacterial cell walls and the blood-brain barrier.[2]

e pKa: The nitrogen atom in the quinoline ring is less basic than in unsubstituted quinoline due
to the electron-withdrawing 5-Cl group, affecting its protonation state at physiological pH.

Synthesis Protocol: The Conrad-Limpach Method[4]
[13][14][15][16]

The industrial and laboratory standard for synthesizing 5-Chloro-2,8-dimethyl-4-quinolinol is
the Conrad-Limpach cyclization.[2] This robust protocol involves the condensation of a
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substituted aniline with a

-ketoester.[4][5]

Reaction Workflow

o Condensation (Enamine Formation): Reaction of 5-chloro-2-methylaniline (or isomer
depending on specific regiospecificity required) with ethyl acetoacetate at moderate
temperatures to form the

-anilinocrotonate intermediate.

o Cyclization: Thermal cyclization of the intermediate at high temperatures (approx. 250°C) in
an inert high-boiling solvent (e.g., diphenyl ether) to close the ring, yielding the 4-quinolinol.

[2]
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Figure 1: Conrad-Limpach synthesis pathway for 4-quinolinol derivatives.

Biological Activity Profile
Mechanism of Action (SAR Analysis)

The 4-quinolinol core is a "privileged structure” in medicinal chemistry. The specific activity of
the 5-Chloro-2,8-dimethyl derivative is driven by three mechanistic pillars:
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o DNA Gyrase/Topoisomerase Inhibition:

o Similar to fluoroquinolones, the 4-oxo tautomer can stack between DNA base pairs at the
enzyme cleavage site.

o The 5-Chloro substituent provides electronic optimization for binding pocket affinity.

o The 2-Methyl group provides steric bulk that may enhance selectivity for bacterial over
mammalian topoisomerases.

» Kinase Inhibition (Anticancer):

o 4-Quinolinols function as ATP-competitive inhibitors. The planar structure mimics the
adenine ring of ATP.

o Substitutions at positions 5 and 8 (Cl and Me) create unique hydrophobic interactions
within the kinase hinge region.[2]

o Metal Chelation (Secondary):

o Unlike 8-hydroxyquinolines (which form stable N-O chelates), 4-quinolinols have weaker
chelation potential but can still interact with metal ions in metalloenzymes via the 4-oxo/N-
H motif.[2]

Antimicrobial Activity

Based on the scaffold homology to Cloxiquine and Quinolones:

e Spectrum: Predicted activity against Gram-positive bacteria (S. aureus, Enterococcus) and
select Gram-negative strains.

e Potency: The 5-chloro substitution is historically associated with increased antimicrobial
potency (lower MIC) compared to the non-halogenated parent.

» Resistance: The 2,8-dimethyl steric hindrance may reduce susceptibility to common efflux
pumps that target smaller, planar quinolines.[2]

Anticancer Potential[12]
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o Cytotoxicity: Derivatives of 2,8-dimethyl-4-quinolinol have demonstrated IC50 values in the
micromolar range against breast (MCF-7) and colon (HT-29) cancer cell lines.[2]

» Pathway: Inhibition of the VEGFR-2 signaling pathway is a documented mechanism for 4-
hydroxyquinoline analogs, leading to anti-angiogenic effects.
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Figure 2: Mechanistic targets and downstream biological effects.[2]

Experimental Protocols for Validation

To validate the activity of this specific compound, the following standardized assays are
recommended.

In Vitro Antimicrobial Assay (MIC Determination)
e Method: Broth Microdilution (CLSI Standards).[2]

» Bacteria:S. aureus (ATCC 29213), E. coli (ATCC 25922).[2]
e Protocol:

o Dissolve compound in DMSO (stock 10 mg/mL).
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[e]

Prepare serial twofold dilutions in Mueller-Hinton broth.

Inoculate with

(¢]

CFU/mL bacterial suspension.

Incubate at 37°C for 16—20 hours.

[¢]

[¢]

Readout: Lowest concentration with no visible growth is the MIC.

MTT Cytotoxicity Assay

e Cell Lines: MCF-7 (Breast), HepG2 (Liver).[2]

e Protocol:

o

Seed cells (

/well) in 96-well plates; incubate 24h.

o Treat with compound (0.1 — 100

M) for 48h.

o Add MTT reagent; incubate 4h.
o Solubilize formazan crystals in DMSO.

o Measure absorbance at 570 nm.

Safety & Toxicology

» Hazard Classification: GHS Warning.
o Acute Toxicity: Harmful if swallowed (H302).[2]
« [rritation: Causes skin irritation (H315) and serious eye irritation (H319).[2]

o Handling: Use N95 dust mask and nitrile gloves. Avoid dust formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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